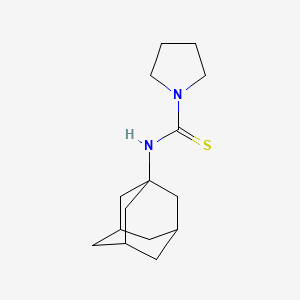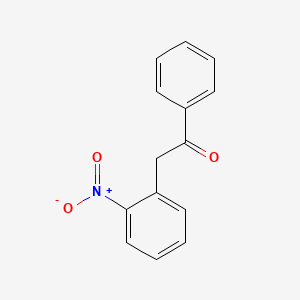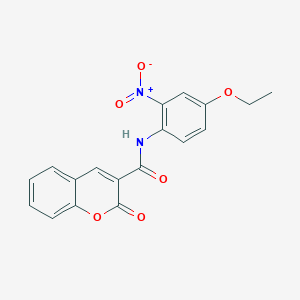
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as DIQMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoquinoline derivatives and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is not fully understood. However, it has been proposed that it exerts its effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been suggested that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol may act as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it suitable for studying the mechanisms underlying various diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be achieved through a multi-step process. The first step involves the condensation of 2-methoxyphenylacetonitrile with formaldehyde, followed by the reduction of the resulting imine with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid to form 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol.
Aplicaciones Científicas De Investigación
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it suitable for use in the fields of pharmacology and neuroscience. For instance, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGOEXXFRCTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)

![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)


![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
